molecular formula C9H8N2O B13028679 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B13028679
M. Wt: 160.17 g/mol
InChI Key: VKCLZLLMHQHPQV-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Reduction: 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 2-position and aldehyde group at the 4-position make it a versatile intermediate for further chemical modifications and biological evaluations.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-4-8-7(5-12)2-3-10-9(8)11-6/h2-5H,1H3,(H,10,11)

InChI Key

VKCLZLLMHQHPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)C=O

Origin of Product

United States

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